

The Structural Elucidation and Application of Fmoc-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Lys-OH	
Cat. No.:	B557424	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and application of N α -(9-Fluorenylmethyloxycarbonyl)-L-lysine (**Fmoc-Lys-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document will detail its chemical architecture, relevant physicochemical properties, and standard experimental protocols for its use in the synthesis of peptides, a cornerstone of modern drug discovery and development.

Core Structure of Fmoc-Lys-OH

Fmoc-Lys-OH is a derivative of the essential amino acid L-lysine, where the alpha-amino group (N α) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This strategic protection prevents unwanted reactions at the N-terminus during peptide chain elongation. The epsilon-amino group (N ϵ) of the lysine side chain remains free, allowing for potential post-synthesis modifications or the synthesis of branched peptides.

The molecule consists of three primary components:

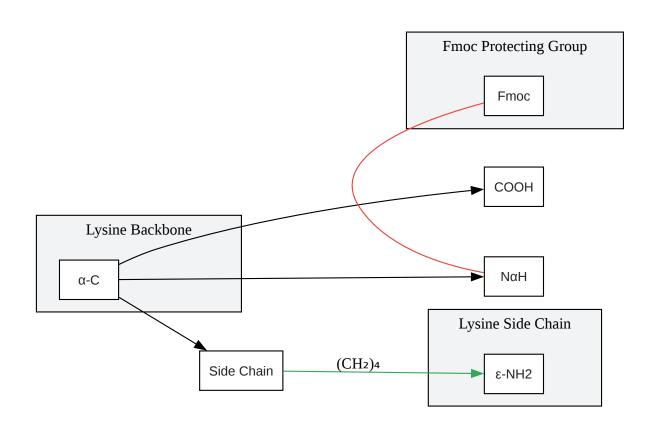
- L-lysine: An amino acid characterized by a chiral alpha-carbon, a carboxylic acid group, and a side chain terminating in a primary amine.
- Fmoc Group: A bulky, base-labile protecting group attached to the alpha-amino group. Its removal under mild basic conditions is a key feature of Fmoc-based SPPS.[1][3]



Carboxylic Acid (-OH): The C-terminal functional group of the amino acid, which participates
in the formation of the first peptide bond, typically by coupling to a resin-bound amino acid or
a linker.

The IUPAC name for **Fmoc-Lys-OH** is (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid.[4]

Chemical Structure Diagram



Click to download full resolution via product page

Caption: Chemical structure of Fmoc-Lys-OH.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for **Fmoc-Lys-OH**.



Property	Value	Reference
Molecular Formula	C21H24N2O4	[2][5]
Molecular Weight	368.43 g/mol	[2]
CAS Number	105047-45-8	[2][5]
Appearance	White to off-white crystalline solid or powder	[6][7]
Purity (HPLC)	≥98.0%	[8]
Melting Point	~190 °C	[6]
Optical Rotation	$[\alpha]^{218}/D = -10 \pm 2.5^{\circ}$ (c=1 in DMF)	[6]
Solubility	Soluble in organic solvents such as DMSO, DCM, and DMF.	[5][9][10]
Storage Temperature	2-8°C	[6][8]

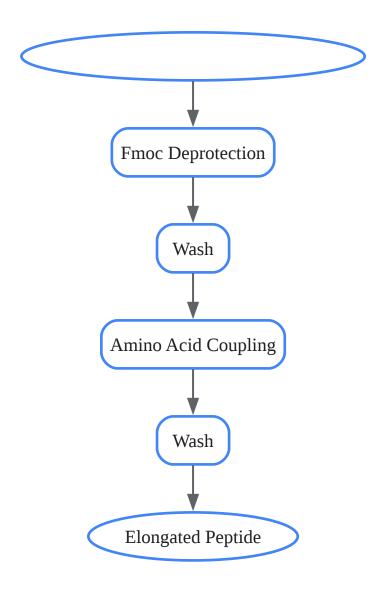
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys-OH is a fundamental reagent in Fmoc-based SPPS. The following sections provide detailed methodologies for its incorporation into a growing peptide chain.

Workflow for a Single Coupling Cycle

The addition of an amino acid in Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing.





Click to download full resolution via product page

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is essential to expose the amine for the next coupling reaction.

Protocol:

- Swell the peptide-resin in N,N-dimethylformamide (DMF).
- Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3][5]



- Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectrophotometry by detecting the release of the dibenzofulvenepiperidine adduct.[3]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

Reagent	Concentration	Time
Piperidine in DMF	20-30% (v/v)	5-20 min

Peptide Coupling

Following deprotection, the next Fmoc-protected amino acid, in this case, **Fmoc-Lys-OH**, is coupled to the newly exposed N-terminal amine.

Protocol:

- Dissolve Fmoc-Lys-OH and a coupling agent (e.g., HBTU, HATU) in DMF.
- Add an activating base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the reaction to proceed at room temperature for 1-2 hours. Coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test.
- After the reaction is complete, drain the coupling solution.
- Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.



Reagent	Molar Excess (relative to resin capacity)
Fmoc-Amino Acid	2-5 equivalents
Coupling Agent (e.g., HBTU)	2-5 equivalents
Base (e.g., DIPEA)	4-10 equivalents

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. For a peptide synthesized with **Fmoc-Lys-OH** where the epsilon-amino group is unprotected, this step primarily involves cleavage from the resin. If a side-chain protected lysine like Fmoc-Lys(Boc)-OH was used, this step would also remove the Boc group.[11][12]

Protocol:

- Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2]
- Add the cleavage cocktail to the peptide-resin and incubate at room temperature for 2-3 hours with occasional agitation.[4]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Collect the precipitated peptide by centrifugation and wash it with cold ether.
- Dry the crude peptide under vacuum. The peptide can then be purified by high-performance liquid chromatography (HPLC).



Reagent	Composition	Time
Cleavage Cocktail	95% TFA, 2.5% H ₂ O, 2.5% TIS	2-3 hours

This guide provides a foundational understanding of the structure and utilization of **Fmoc-Lys-OH** in peptide synthesis. The provided protocols are standard procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage from Resin Wordpress [reagents.acsgcipr.org]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Structural Elucidation and Application of Fmoc-Lys-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557424#what-is-the-structure-of-fmoc-lys-oh]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com